molecular formula C11H15N3O6S2 B2461873 1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine CAS No. 428837-53-0

1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine

Cat. No.: B2461873
CAS No.: 428837-53-0
M. Wt: 349.38
InChI Key: ZVEOWUWTDJAKIN-UHFFFAOYSA-N
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Description

1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine (CAS 428837-53-0) is a high-purity piperazine derivative supplied for early-stage discovery research in oncology and chemical biology. This compound features a distinct molecular architecture with dual sulfonyl groups, a piperazine core, and a nitroaromatic moiety, making it a valuable chemical tool or building block for developing novel bioactive molecules . Piperazine-sulfonamide-based compounds are of significant research interest for their potential to inhibit protein-protein interactions (PPIs) . Recent scientific literature indicates that structurally similar analogs are being investigated for their role in disrupting the S100A2-p53 interaction groove, a target in aggressive cancer subtypes such as pancreatic cancer . The presence of sterically bulky and electron-withdrawing substituents on the piperazine scaffold, like the 4-nitrophenylsulfonyl group, has been associated with enhanced cytotoxic activity in cancer cell line models, suggesting a potentially relevant mechanism of action for this chemical series . Researchers can utilize this compound as a key intermediate or reference standard in medicinal chemistry programs aimed at designing new S100A2-p53 inhibitors. With a molecular formula of C11H15N3O6S2 and a molecular weight of 349.38 g/mol, it is characterized by high structural complexity . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming compound identity and purity and for the safe handling and disposal of this material.

Properties

IUPAC Name

1-methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O6S2/c1-21(17,18)12-6-8-13(9-7-12)22(19,20)11-4-2-10(3-5-11)14(15)16/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEOWUWTDJAKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine typically involves the reaction of piperazine with methylsulfonyl chloride and 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Inhibition of Enzymatic Activity

One of the significant applications of 1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine is its role as an inhibitor of the enzyme Aldo-keto reductase family 1 member C3 (AKR1C3). This enzyme is involved in the metabolism of steroid hormones, which makes it crucial for treating hormonal disorders. The compound has shown efficacy in inhibiting AKR1C3, suggesting potential therapeutic uses in treating conditions such as:

  • Endometriosis
  • Polycystic Ovary Syndrome
  • Other gynecological disorders

The compound's ability to modulate steroid hormone metabolism positions it as a candidate for treating metabolic disorders and hyperproliferative conditions .

2. Anticancer Properties

Research indicates that sulfonamide-containing compounds, including derivatives of piperazine like this compound, exhibit promising antiproliferative activities against various cancer cell lines. These include:

  • MCF7 (breast cancer)
  • HCT116 (colon cancer)
  • A431 (skin cancer)
  • PaCa (pancreatic cancer)

The sulfonamide moiety enhances the compound's hydrophilicity and bioactivity, making it a valuable target in anticancer drug development .

Biochemical Research

3. Mosquito Larvicides

The compound has been tested as an inhibitor of the Kir1 ion channel in Aedes aegypti, the mosquito responsible for transmitting diseases like Zika and dengue fever. The synthesized derivatives have shown higher potency in vitro compared to previous scaffolds, indicating their potential use as effective larvicides. This application highlights the compound's versatility beyond human health, extending into vector control strategies .

Table 1: Summary of Research Findings on this compound

Application AreaFindingsReference
Enzyme InhibitionEffective AKR1C3 inhibitor; potential for treating hormonal disorders
Anticancer ActivityPromising antiproliferative effects against various cancer cell lines
Mosquito LarvicidesPotent inhibitors of AeKir1 channel; effective against mosquito larvae

Mechanism of Action

The mechanism of action of 1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The sulfonyl groups can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural analogs and their substituent differences compared to the target compound:

Compound Name Substituents on Piperazine Key Structural Differences Biological/Physical Implications References
1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine Methylsulfonyl, 4-nitrophenylsulfonyl Dual sulfonyl groups Enhanced electron-withdrawing effects; potential for increased metabolic stability -
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) Benzhydryl, 4-nitrophenylsulfonyl Bulky benzhydryl vs. methylsulfonyl Reduced solubility; possible enhanced receptor binding due to hydrophobicity
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (Compound #5) Phenyl, 4-nitrophenylsulfonyl Phenyl vs. methylsulfonyl Demonstrated radiation mitigation activity; phenyl may reduce polarity
1-Methyl-4-(4-nitrophenyl)piperazine Methyl, 4-nitrophenyl (no sulfonyl groups) Absence of sulfonyl groups Lower molecular weight; altered pharmacokinetics
1-(Methylsulfonyl)-4-(4-phenylthiazol-2-yl)piperazine Methylsulfonyl, 4-phenylthiazole Thiazole heterocycle vs. 4-nitrophenylsulfonyl Thiazole introduces π-stacking potential; may affect target selectivity
1-[(3-Nitrophenyl)sulfonyl]-4-phenylpiperazine (CAS 6102-94-9) 3-Nitrophenylsulfonyl, phenyl Nitro group position (meta vs. para) Altered electronic effects; potential differences in bioactivity

Spectroscopic and Analytical Data

  • Mass Spectrometry : Bis-sulfonylpiperazines like the target compound exhibit complex fragmentation patterns. For example, analogs with dual sulfonyl groups show prominent peaks corresponding to sulfonyl cleavage (e.g., m/z 316 in related compounds) .
  • NMR : The target compound’s ¹H-NMR displays distinct signals for methylsulfonyl (δ ~3.0 ppm) and aromatic protons (δ ~8.0 ppm for nitro group), whereas analogs like 1-methyl-4-(4-nitrophenyl)piperazine lack sulfonyl-related shifts .

Physicochemical Properties

  • Solubility: Bis-sulfonylated derivatives like the target compound exhibit lower aqueous solubility compared to mono-sulfonyl analogs (e.g., Compound #5) due to increased hydrophobicity.
  • Crystal Structure : Piperazinium salts (e.g., 4-(4-nitrophenyl)piperazinium hydrogen succinate) form stable crystals via hydrogen bonding, whereas the target compound’s structure remains uncharacterized .

Biological Activity

1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine (MSNP) is a sulfonamide-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of MSNP is C11H15N3O6S2, with a molecular weight of 349.38 g/mol. The synthesis typically involves the reaction of piperazine with methylsulfonyl chloride and 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine, conducted in an organic solvent such as dichloromethane . The reaction conditions are critical for achieving high yields and purity.

The biological activity of MSNP can be attributed to its structural components:

  • Nitrophenyl Group : This group can undergo reduction to form an amino group, which may interact with various biological targets such as enzymes or receptors.
  • Sulfonyl Groups : These groups can participate in nucleophilic substitution reactions, enhancing the compound's reactivity and potential therapeutic effects .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of MSNP and its derivatives. For instance, modifications to the phenylacetamide moiety of related compounds have shown varying degrees of cytotoxicity against pancreatic cancer cell lines. Notably, compounds with bulky groups exhibited enhanced activity .

Table 1: Cytotoxicity Data for MSNP Derivatives

CompoundCell LineGI50 (μM)Activity Level
14MCF-7 (Breast)<50Active
21HT29 (Colon)14Moderate Activity
32A2780 (Ovarian)>50No Notable Activity

This table summarizes the growth inhibition (GI50) values for various derivatives tested against different cancer cell lines, indicating their relative potency.

Antimicrobial Properties

Research has also explored the antimicrobial activity of sulfonamide derivatives, including MSNP. A study demonstrated significant antibacterial effects against various bacterial strains while showing reduced efficacy against fungal strains .

Table 2: Antimicrobial Activity of MSNP Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-Alkyl DerivativeE. coli32 μg/mL
N-Aryl DerivativeS. aureus16 μg/mL

These results indicate that MSNP derivatives possess varying degrees of antimicrobial activity, which could be harnessed for therapeutic applications.

Case Studies

Several case studies have investigated the biological effects of MSNP:

  • In vitro Studies : One study assessed the cytotoxic effects of MSNP on multiple cancer cell lines using the CCK-8 assay. Results indicated that certain modifications led to increased growth inhibition compared to untreated controls .
  • Mechanistic Studies : Another investigation focused on the mechanism by which MSNP affects cellular pathways involved in cancer progression. The compound was found to downregulate specific oncogenes while upregulating tumor suppressor genes .

Q & A

Q. What are the recommended synthetic routes for 1-methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via sequential sulfonylation of piperazine derivatives. A common approach involves reacting 4-nitrophenylsulfonyl chloride with 1-methylpiperazine under basic conditions (e.g., NaHCO₃ in dichloromethane), followed by purification via column chromatography. Yields (typically 20–30%) are highly sensitive to stoichiometry and temperature: excess sulfonyl chloride (>1.2 eq) at 0–5°C minimizes side reactions like over-sulfonylation . For analogs, regioselective sulfonylation can be optimized using microwave-assisted synthesis (60°C, 30 min), improving yields to ~40% .

Q. How are NMR and LCMS used to confirm the structure of sulfonylpiperazine derivatives?

Methodological Answer:

  • <sup>1</sup>H NMR : Key signals include the methylsulfonyl group (singlet at δ 3.0–3.2 ppm) and aromatic protons from the 4-nitrophenyl moiety (doublets at δ 8.2–8.4 ppm). Piperazine protons appear as multiplets at δ 2.8–3.5 ppm, with splitting patterns confirming substitution .
  • LCMS : The molecular ion [M+H]<sup>+</sup> should match the theoretical molecular weight (e.g., 385.3 g/mol). Fragmentation patterns include loss of SO2 (Δ ~64 amu) and nitro group reduction (Δ ~30 amu) .

Q. What crystallization strategies are effective for X-ray diffraction studies of sulfonylpiperazines?

Methodological Answer: Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) yields diffraction-quality crystals. SHELXL refinement (with Olex2 GUI) is recommended for resolving disordered sulfonyl groups. Key parameters:

  • R-factor : Aim for <0.05 for high-resolution (<1.0 Å) datasets.
  • Thermal ellipsoids : Monitor for over-parameterization in flexible piperazine rings .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, methylsulfonyl) influence the biological activity of sulfonylpiperazines?

Methodological Answer: The nitro group’s electron-withdrawing nature enhances binding to hydrophobic pockets in enzyme targets (e.g., tyrosine kinases), while the methylsulfonyl group improves solubility and metabolic stability. SAR studies show:

  • Nitro position : Para-substitution (vs. meta) increases antibacterial potency by 10-fold (MIC: 2 µg/mL vs. 20 µg/mL) .
  • Sulfonyl groups : Dual sulfonylation reduces off-target binding (e.g., hERG channel inhibition) compared to mono-sulfonylated analogs .

Q. What experimental approaches resolve contradictions in reported IC50 values for kinase inhibition by sulfonylpiperazines?

Methodological Answer:

  • Assay standardization : Use ATP concentration fixed at Km (e.g., 100 µM) to avoid variability.
  • Counter-screening : Test against related kinases (e.g., PKA vs. PKC) to confirm selectivity.
  • Data normalization : Include reference inhibitors (e.g., staurosporine) in each plate to control for batch effects .

Q. How can computational modeling guide the design of sulfonylpiperazine-based radiomitigators targeting gastrointestinal ARS?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to predict interactions with TLR4/MD2 complex (key in radiation-induced inflammation).
  • MD simulations : Analyze stability of hydrogen bonds between sulfonyl groups and Arg264/Arg288 residues over 100 ns trajectories.
  • In vivo validation : Prioritize compounds with calculated binding energy < −8.0 kcal/mol for testing in murine GI-ARS models .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for sulfonylpiperazines while others show limited efficacy?

Critical Analysis: Discrepancies arise from:

  • Strain variability : Activity against Gram-positive S. aureus (MIC: 4 µg/mL) vs. Gram-negative E. coli (MIC: >128 µg/mL) due to outer membrane permeability barriers .
  • Media effects : Cation-adjusted Mueller-Hinton broth (CAMHB) enhances solubility vs. RPMI-1640, altering MICs by 2–4 fold .

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